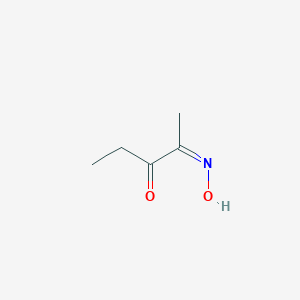

2-Hydroxyimino-3-pentanone

Overview

Description

2-Hydroxyimino-3-pentanone is a chemical compound that is part of the α-hydroxyketone family. These compounds are often formed as oxidation products of ketones and have been studied for their various chemical properties and reactions. The oxidation of 3-pentanone and 2-pentanone by thallic sulphate in dilute sulphuric acid results in α-hydroxyketones as the main products, which suggests that compounds like this compound could be synthesized under similar conditions .

Synthesis Analysis

The synthesis of related hydroxyimino ketones can be achieved through various methods. For instance, the synthesis of 3,5-dichloro-2-pentanone was accomplished using α-acetyl-α-chloride-γ-butyrolactone and triphosgene, indicating that halogenated pentanones can be synthesized from lactones and halogenating agents . Another study synthesized 4-p-methoxy-phenylimino-3-hydroxyimino-2-pentanone, which, while not the same, is structurally related and suggests that the synthesis of hydroxyimino ketones can be achieved through the manipulation of imine and oxime functional groups . Additionally, the synthesis of 2,3-pentanedione from 2-pentanone using a nitration method indicates that the transformation of pentanone derivatives can be achieved through nitrosation and subsequent hydrolysis .

Molecular Structure Analysis

The molecular structure of hydroxyimino ketones can be complex, with the possibility of different isomers. For example, 4-p-methoxy-phenylimino-3-hydroxyimino-2-pentanone was found to crystallize in the orthorhombic space group and was determined to have the oxime tautomer present in the solid state, with the EZ geometrical isomer being the main species in solution . This suggests that this compound could also exhibit tautomerism and geometrical isomerism.

Chemical Reactions Analysis

The reactivity of hydroxyimino ketones with various reagents can lead to a wide range of products. For instance, 3-(hydroxyimino)pentane-2,4-dione reacts with organophosphorus reagents to yield olefinic and cyclic products, phosphonate adducts, and other derivatives, indicating that hydroxyimino ketones can participate in diverse chemical reactions . The atmospheric reaction of Cl with 4-hydroxy-2-pentanone was studied theoretically, and the kinetics of the reaction were investigated, which could provide insights into the reactivity of similar hydroxyimino ketones in the atmosphere .

Physical and Chemical Properties Analysis

The physical and chemical properties of α-hydroxyketones can be determined using various analytical techniques. Nuclear magnetic resonance (NMR), gas chromatography-mass spectrometry (GC-MS), and gas-liquid chromatography (GLC) were used to identify and determine the contents of α-hydroxyketones in a reaction mixture, which could be applied to study the properties of this compound . The rate constants for reactions with radicals, such as the reaction of OH radicals with 5-hydroxy-2-pentanone, can be measured to understand the reactivity of these compounds under atmospheric conditions .

Scientific Research Applications

Chemical Reactivity and Applications in Organic Synthesis :

- The study of derivatives of hydroxyimino ketones, such as 1-hydroxyimino-4-methyl-2-pentamone, revealed its efficacy in reactivating plasma cholinesterases inhibited by organophosphates, indicating its potential in biochemical applications (Fournier et al., 1975).

- Research on 4-p-methoxy-phenylimino-3-hydroxyimino-2-pentanone, a similar compound, involved its synthesis and structural study, providing insights into its chemical properties and potential applications in organic synthesis (Sharma et al., 1996).

Role in Flavor and Aroma Compounds :

- 2-Hydroxyimino-3-pentanone derivatives have been identified in the Maillard reaction, a chemical reaction that contributes to the flavor in cooked foods. For example, 5-hydroxy-3-mercapto-2-pentanone was identified in a reaction involving thiamine, cysteine, and xylose, highlighting its role in the generation of aroma compounds (Cerny & Guntz-Dubini, 2008).

Environmental and Atmospheric Chemistry :

- The study of atmospheric chemistry of ketones like 2-pentanone and 2-heptanone, which are structurally related to this compound, provided insights into their reactions with hydroxyl radicals and their contribution to air pollution (Atkinson et al., 2000).

Biotechnological Applications :

- Metabolic engineering research has explored the production of ketones like 2-pentanone in Escherichia coli, demonstrating the potential of biotechnological applications in producing compounds structurally similar to this compound (Lan et al., 2013).

Agricultural Applications :

- Compounds like 3-pentanone, related to this compound, have been studied for their effects on seed germination, indicating potential agricultural applications (Bradow & Connick, 1988).

Environmental Toxicology :

- Research on the interaction of superoxide dismutase with 2-pentanone provides insights into the environmental and toxicological impacts of ketones, relevant to understanding the ecological risks associated with compounds like this compound (Sun et al., 2021).

Mechanism of Action

Target of Action

2-Hydroxyimino-3-pentanone is an intermediate in the preparation of indole derivatives . Indole derivatives are a class of compounds that have a wide range of biological activities and are often used in medicinal chemistry.

Biochemical Pathways

Indole derivatives, for which this compound serves as an intermediate, are known to interact with various biochemical pathways

properties

IUPAC Name |

(2E)-2-hydroxyiminopentan-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO2/c1-3-5(7)4(2)6-8/h8H,3H2,1-2H3/b6-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVJBPHMCBRHVEV-GQCTYLIASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C(=NO)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(=O)/C(=N/O)/C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

115.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

32818-79-4 | |

| Record name | Pentane-2,3-dione 2-oxime | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032818794 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pentane-2,3-dione 2-oxime | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.567 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the main application of 2-hydroxyimino-3-pentanone highlighted in these research papers?

A1: The research papers primarily discuss using this compound as a precursor for synthesizing diimine-dioxime ligands. These ligands, characterized by a N4 donor set, are of interest for their ability to form complexes with metal ions, particularly Cu(II). [, , ]

Q2: Can you provide an example of a diimine-dioxime ligand synthesized using this compound and its application?

A2: One example is the ligand 4,9-diaza-3,10-diethyl-3,9-dodecadiene-2,11-dione bisoxime (LH2). It is synthesized via Schiff base condensation of this compound with 1,4-diaminobutane. [, ] This ligand has shown promise in forming 99mTc-labeled complexes that exhibit significant brain uptake in rats, suggesting potential application in brain perfusion imaging agents. []

Q3: How does the choice of solvent affect the synthesis of diimine-dioxime ligands using this compound?

A3: Research indicates that using a protic solvent like ethanol (C2H5OH) during the Schiff base condensation reaction leads to a significantly higher yield of the desired diimine-dioxime ligand compared to an aprotic solvent like benzene. [, ] For instance, the synthesis of LH2 showed a yield of 78% in ethanol compared to only 30% in benzene. []

Q4: How are the synthesized Cu(II) complexes characterized in the research?

A4: The research employs a combination of techniques for characterization. These include elemental analysis to confirm the composition, Infrared (IR) spectroscopy to analyze functional groups and bonding, and cyclic voltammetry to study the electrochemical behavior of the complexes. [, ] Single-crystal X-ray diffraction analysis is also utilized to determine the three-dimensional structure of the complexes, providing insights into the coordination geometry and interactions within the molecule. [, ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-butyl N-[3-(prop-2-ynylamino)propyl]carbamate](/img/structure/B138399.png)

![Benzo[ghi]perylene-d12](/img/structure/B138407.png)

![(2R,4S,5R,7R,8S,9R,13R,14S,15R,16S,18S,19R)-5,14,15,16,19,20-hexahydroxy-7,9,13-trimethyl-5-(2-methylpropyl)pentacyclo[10.8.0.02,9.04,8.013,18]icosan-3-one](/img/structure/B138409.png)

![1-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one](/img/structure/B138424.png)

![N-(Bicyclo[1.1.1]pentan-1-yl)benzamide](/img/structure/B138431.png)